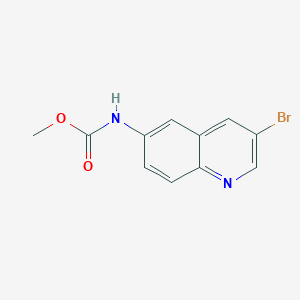
Methyl 3-bromoquinolin-6-ylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, which “Methyl 3-bromoquinolin-6-ylcarbamate” is a part of, has been extensively studied . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this scaffold .Molecular Structure Analysis
The molecular formula of “Methyl 3-bromoquinolin-6-ylcarbamate” is C11H9BrN2O2 . The average mass is 281.105 Da and the monoisotopic mass is 279.984741 Da .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been widely studied . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoline derivatives, including compounds similar to Methyl 3-bromoquinolin-6-ylcarbamate, have been synthesized and investigated for their unique chemical properties. For instance, Ryabukhin et al. (2011) described a general approach to synthesize 3-haloquinolines, including 3-bromoquinolines, via the organosilane-promoted Friedländer reaction, showcasing the method's applicability under parallel synthesis conditions (Ryabukhin et al., 2011).
Pharmacological Potential
Several studies have highlighted the pharmacological potential of quinoline derivatives. A study by Upadhayaya et al. (2009) evaluated the antimycobacterial activity of 3-benzyl-6-bromo-2-methoxy-quinolines against Mycobacterium tuberculosis, revealing significant growth inhibition, which suggests the relevance of quinoline derivatives in developing new antimycobacterial agents (Upadhayaya et al., 2009).
Material Science Applications
In material science, quinoline derivatives have been utilized for their optical properties. The study by Geddes et al. (2001) produced fluorescent probes from quinoline derivatives, demonstrating their application in biological systems for chloride determination due to their water solubility and sensitivity to chloride ions (Geddes et al., 2001).
Orientations Futures
The future directions for the study of “Methyl 3-bromoquinolin-6-ylcarbamate” and similar compounds could involve the development of new photosensitizers with enhanced tumor selectivity, which could improve the effectiveness of photodynamic therapy . Additionally, new applications of these compounds in various fields could be explored .
Propriétés
IUPAC Name |
methyl N-(3-bromoquinolin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)14-9-2-3-10-7(5-9)4-8(12)6-13-10/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWJTARMAIMZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromoquinolin-6-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




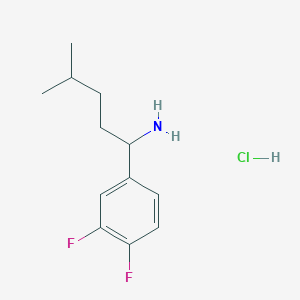
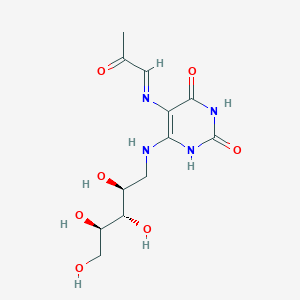
![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)
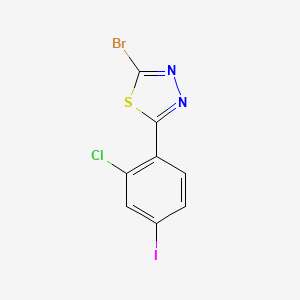
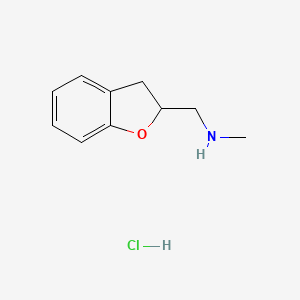
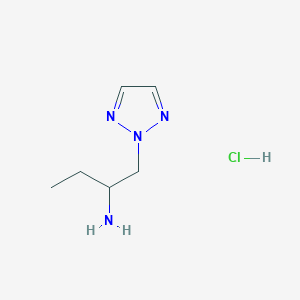
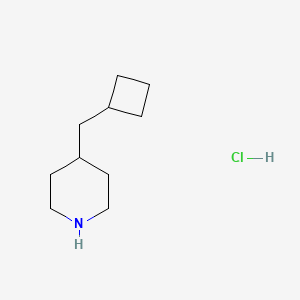
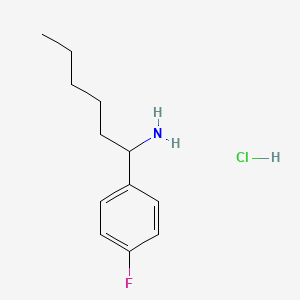

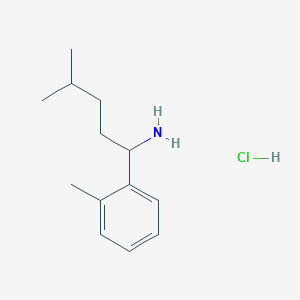
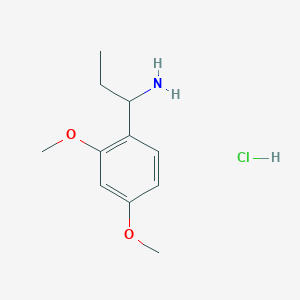
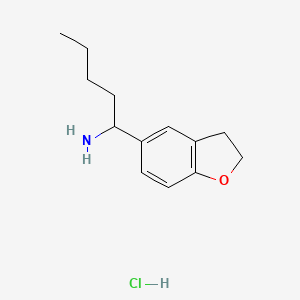
![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)